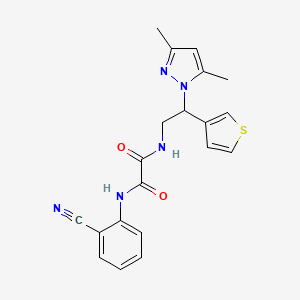

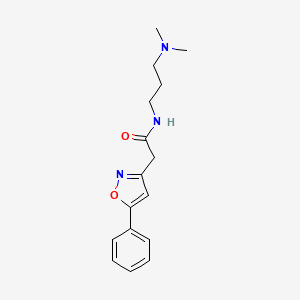

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The related compounds in the provided papers exhibit a range of activities, including antiviral, antimicrobial, antibacterial, and antifungal properties. These activities are often associated with the inhibition of specific enzymes or interactions with biological targets .

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques, such as cyclization reactions and the use of different reagents and catalysts to introduce specific functional groups. For instance, the synthesis of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines involves an iterative process that led to a significant improvement in antiviral activity . Another example is the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from acetohydrazide precursors . These syntheses are typically confirmed by spectroscopic methods such as IR, NMR, and MS, along with elemental analysis.

Molecular Structure Analysis

The molecular structure and stability of these compounds are often investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a related compound were studied both experimentally and theoretically, with geometrical parameters in agreement with XRD data . The stability of the molecule can be analyzed using hyper-conjugative interactions and charge delocalization through NBO analysis .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their biological activities. The presence of specific functional groups, such as the pyrazole and pyrimidine rings, is crucial for their biological function. For instance, the antiviral properties of some derivatives are attributed to the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme, which is part of the de novo pyrimidine biosynthetic pathway . The molecular docking studies suggest that certain functional groups in the molecules are essential for binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their potential therapeutic use. The electronic properties, such as HOMO-LUMO analysis and first hyperpolarizability, can provide insights into the charge transfer within the molecule and its potential role in nonlinear optics . The molecular electrostatic potential (MEP) analysis can indicate the reactive sites of the molecule, which is valuable for understanding its interactions with biological targets .

Applications De Recherche Scientifique

Antiviral and Antitumor Applications

Antiviral Activity

Research has identified compounds with structures related to the specified compound showing antiviral activities. For instance, derivatives of pyrazolo and pyrimidine have been synthesized, exhibiting activity against herpes simplex virus-1 (HSV-1) and hepatitis A virus (HAV) (Attaby et al., 2006). Similarly, other studies have focused on synthesizing compounds demonstrating antiviral effects against HSV-1 and human immunodeficiency virus-1 (HIV-1) (El-Subbagh et al., 2000).

Cytotoxic and Antitumor Activity

Various compounds structurally akin to the query have been evaluated for their cytotoxic and antitumor potentials. Research has shown that certain pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives possess moderate to good cytotoxicity against a range of human cancer cell lines, with some analogs demonstrating significant cytotoxicity comparable to standard drugs (Alam et al., 2018).

Antibacterial Activity

- Antibacterial Activity: Studies involving the synthesis of piperidine containing pyrimidine imines and thiazolidinones have reported antibacterial activities. These compounds were synthesized using microwave irradiation and screened for their effectiveness against bacterial strains, demonstrating the potential utility of such compounds in antibacterial applications (Merugu et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound interacts with JAK1 by inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway . As a result, the transduction of extracellular signals to the nucleus is disrupted, leading to changes in gene expression .

Biochemical Pathways

The JAK-STAT pathway is the primary biochemical pathway affected by this compound . By inhibiting JAK1, this compound disrupts the normal signaling of this pathway, affecting the transcription of genes involved in immune response, cell cycle control, apoptosis, and other critical cellular processes .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in vitro . These studies have helped optimize this compound as a lead compound, ensuring it has desirable pharmacokinetic properties that contribute to its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of JAK1 kinase activity, disruption of the JAK-STAT signaling pathway, and changes in gene expression . These effects can lead to alterations in various cellular processes, including immune response, cell cycle control, and apoptosis .

Propriétés

IUPAC Name |

2-pyrazol-1-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-13(11-19-9-3-7-17-19)18-8-1-4-12(10-18)21-14-15-5-2-6-16-14/h2-3,5-7,9,12H,1,4,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZFNTDVFNMDBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)

![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)

![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)

![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)